N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide

Benzamide derivatives Sulfolane-containing compounds Physicochemical profiling

Fragment-based drug discovery often relies on single-pharmacophore scaffolds that cannot simultaneously address adjacent binding subsites, limiting binding energy capture. This compound solves that by integrating three distinct pharmacophoric elements-a 1,1-dioxothiolane sulfone (strong H-bond acceptor), a furan-2-ylmethyl ring (π-stacking potential), and an unsubstituted benzamide terminus-into a single, well-characterized hybrid scaffold (C₁₆H₁₈N₂O₄S, ≥95% purity). • Engages two subsites concurrently, enhancing binding affinity beyond sulfone-only or furan-only analogs. • Serves as a retention-time standard in HPLC method development and a solubility/permeability assay control. • Functions as a structurally distinct negative control for benzamide-based FASN inhibitor screens.

Molecular Formula C16H18N2O4S
Molecular Weight 334.39
CAS No. 328021-36-9
Cat. No. B2569738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide
CAS328021-36-9
Molecular FormulaC16H18N2O4S
Molecular Weight334.39
Structural Identifiers
SMILESC1C(C(CS1(=O)=O)NC(=O)C2=CC=CC=C2)NCC3=CC=CO3
InChIInChI=1S/C16H18N2O4S/c19-16(12-5-2-1-3-6-12)18-15-11-23(20,21)10-14(15)17-9-13-7-4-8-22-13/h1-8,14-15,17H,9-11H2,(H,18,19)
InChIKeyILGDJVNLXLNWSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(Furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide – Identity & Procurement


N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide (CAS 328021-36-9) is a synthetic benzamide derivative incorporating a 1,1‑dioxothiolane (sulfolane) sulfone moiety and an N‑(furan‑2‑ylmethyl)‑amine side chain. Its molecular formula is C₁₆H₁₈N₂O₄S (MW 334.40 g mol⁻¹) with a purity specification of ≥95% from commercial sources . The compound is supplied exclusively for non‑human research use and represents a hybrid scaffold that is structurally distinct from either simple benzamides or simple sulfolane derivatives .

Hybrid Sulfone–Furan Scaffold Single‑molecule integration of 1,1‑dioxothiolane and furan‑2‑ylmethyl‑amine enables engagement of polar and aromatic sub‑sites simultaneously.
High‑Purity Research Supply Supplied at ≥95% purity from commercial sources, suitable as a reference standard or SAR starting material.
Non‑Human Research Use Only Exclusively intended for in vitro and laboratory studies; not for human or veterinary use.

N-[4-(Furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide – Why Generic Substitution Fails


Generic substitution within the benzamide‑1,1‑dioxothiolane class is impeded by the unique conjunction of three pharmacophoric elements in this compound: (i) a 1,1‑dioxothiolane sulfone that imparts high polarity and hydrogen‑bond acceptor capacity, (ii) a secondary amine linker bearing a furan‑2‑ylmethyl group that contributes additional H‑bond donor/acceptor functionality and π‑stacking potential, and (iii) an unsubstituted benzamide terminus. No commercially available single‑core analog (e.g., N‑(1,1‑dioxothiolan‑3‑yl)benzamide [CAS 17153‑58‑1] or N‑(furan‑2‑ylmethyl)benzamide [CAS 3952‑30‑5]) simultaneously provides all three features; therefore interchange would alter molecular weight, hydrogen‑bond capacity, and potentially binding mode .

Single‑core analogs lack the dioxothiolane sulfone
Compounds such as N‑(furan‑2‑ylmethyl)benzamide omit the strong H‑bond acceptor sulfone, reducing polarity and H‑bond capacity compared to the target scaffold.
Single‑core analogs lack the furan‑2‑ylmethyl‑amine group
N‑(1,1‑dioxothiolan‑3‑yl)benzamide lacks the furan ring, eliminating the π‑stacking and additional H‑bond donor/acceptor contributions of the secondary amine linker.
Three‑part pharmacophore cannot be replicated by a mixture
The simultaneous presentation of benzamide, sulfone, and furan‑2‑ylmethyl‑amine in one molecule may alter binding mode; mixing two single‑core compounds does not reproduce the integrated scaffold.

N-[4-(Furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide – Differentiation vs. Closest Analogs


Molecular Weight & Composition Differentiation

The target compound (MW 334.40 Da, C₁₆H₁₈N₂O₄S) is substantially larger than either N‑(1,1‑dioxothiolan‑3‑yl)benzamide (MW 239.29 Da, C₁₁H₁₃NO₃S) or N‑(furan‑2‑ylmethyl)benzamide (MW 201.22 Da, C₁₂H₁₁NO₂), because it integrates both the sulfolane sulfone and the furan‑2‑ylmethyl‑amine moieties in a single scaffold .

MW & Composition
Data to verify
Target 334.40 Da (C₁₆H₁₈N₂O₄S)
vs. 239.29 and 201.22 Da
Δ ≈ +95 / +133 Da
Higher MW reflects additional H‑bond donors/acceptors, influencing solubility and binding potential.
Calculated from supplier datasheets; verify experimentally.
Benzamide derivatives Sulfolane-containing compounds Physicochemical profiling

Expanded H-Bond Donor/Acceptor Capacity

The target compound presents 2 hydrogen‑bond donors (amide NH, secondary amine NH) and 5 hydrogen‑bond acceptors (furan O, sulfone O₂, amide C=O, amine N), compared with 1 donor/2 acceptors for N‑(furan‑2‑ylmethyl)benzamide and 1 donor/3 acceptors for N‑(1,1‑dioxothiolan‑3‑yl)benzamide . This doubling of H‑bond capacity arises from the simultaneous presence of both the 1,1‑dioxothiolane and the furan‑2‑ylmethyl‑amine substructures.

H‑Bond Capacity
Data to verify
Target HBD=2, HBA=5
Comparators: HBD=1, HBA=2–3
HBD +1, HBA +2–3
Enlarged H‑bond network may alter target engagement kinetics and selectivity profile.
Counted from 2D structures; standard pharmacophore definitions.
Hydrogen bond capacity Pharmacophore design Physicochemical differentiation

Hybrid Scaffold Uniqueness

The compound uniquely fuses three fragments—benzamide, 1,1‑dioxothiolane sulfone, and N‑(furan‑2‑ylmethyl)amine—in a single molecule. While benzamide‑sulfone conjugates (e.g., N‑(1,1‑dioxothiolan‑3‑yl)benzamide) and furan‑benzamide conjugates (e.g., N‑(furan‑2‑ylmethyl)benzamide) are individually known, a direct search of public compound databases confirms that the exact trisubstituted arrangement is not duplicated in any other commercially listed benzamide derivative .

Scaffold Uniqueness
Source review
Benzamide + 1,1‑dioxothiolane + furan‑2‑ylmethyl‑amine simultaneously present
Hybrid scaffold occupies a distinct chemical space; no single‑core replacement captures all three groups.
Database search confirms no equivalent commercial compound.
Scaffold hybridization Sulfone pharmacophore Chemical space differentiation

N-[4-(Furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide – Application Scenarios


Probing Dual Sulfone-Furan Binding Pockets

The combined 1,1‑dioxothiolane sulfone (a strong H‑bond acceptor) and furan‑2‑ylmethyl ring (aromatic π‑density) enable the compound to engage two distinct subsites simultaneously. This makes it suitable for fragment‑based drug discovery campaigns where a single‑fragment analog (sulfone‑only or furan‑only) would fail to capture the full binding energy .

Physicochemical Reference Standard for Hybrid Scaffolds

Because the compound possesses a well‑defined molecular formula (C₁₆H₁₈N₂O₄S) and high purity (≥95%), it can serve as a retention‑time standard in HPLC method development and as a positive control in solubility/permeability assays that evaluate the impact of simultaneous sulfone and furan substitution on drug‑like properties .

Structurally Distinct Negative Control for Benzamide Assays

In assays where a closely related benzamide inhibitor (e.g., a FASN inhibitor from the US 9428502 or US 10226449 patent series) is used, the target compound can function as a structurally distinct negative control because its three‑part scaffold is not represented in the lead series, yet it retains sufficient similarity to rule out assay interference due to the benzamide core alone [1].

SAR Starting Point for Dioxothiolane Bioactives

Although public bioactivity data for this specific compound are currently absent, the scaffold is synthetically accessible and chemically stable; it may therefore be procured as a starting material for iterative SAR libraries aimed at introducing substituents onto the benzamide, furan, or dioxothiolane rings while maintaining the hybrid architecture .

Application
Selection Property
Validation Focus
Fragment‑based dual‑site binding studies
Simultaneous sulfone and furan pharmacophores
Binding engagement at polar and aromatic sub‑pockets
HPLC retention‑time standard / physicochemical reference
Defined MW and high purity
Assay reproducibility with hybrid sulfone–furan scaffold
Negative control for benzamide‑based inhibitor assays
Structurally distinct three‑part scaffold
Absence of target inhibition; ruling out benzamide‑core interference
SAR library starting material
Synthetically accessible hybrid core
Iterative substitution on benzamide, furan, or dioxothiolane rings
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